4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine
Description
Molecular Topology and Connectivity Analysis
The molecular formula of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is $$ \text{C}{12}\text{H}{16}\text{BN}3\text{O}2 $$, with a molecular weight of 245.09 g/mol. The core structure consists of a fused bicyclic system: a five-membered pyrrole ring (positions 1–5) fused to a six-membered pyrimidine ring (positions 6–9). The boronic ester group is attached at position 4 of the pyrimidine ring, as confirmed by its SMILES notation $$ \text{CC1(C)C(C)(C)OB(C2=C3C(NC=C3)=NC=N2)O1} $$ .
Key bond lengths and angles within the pyrrolo[2,3-d]pyrimidine core align with reported analogs. For example, the N–C bond lengths in the pyrimidine ring range from 1.317–1.427 Å, while C–C bonds in the pyrrole moiety vary between 1.347–1.439 Å. These variations reflect the electron-deficient nature of the pyrimidine ring and the conjugation effects between the two fused rings. The boronic ester group introduces a tetrahedral geometry at boron, with B–O bond lengths of approximately 1.36 Å, consistent with sp³ hybridization.
Comparative Analysis of Pyrrolo[2,3-D]pyrimidine Core Modifications
Modifications to the pyrrolo[2,3-d]pyrimidine scaffold significantly alter its electronic and steric profiles. A comparative study of derivatives reveals:
The introduction of the boronic ester group at position 4 distinguishes this compound from analogs like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Unlike halogenated derivatives, the boronic ester enables Suzuki-Miyaura coupling reactions, as demonstrated in intermediates used for RET kinase inhibitors. This substitution also reduces steric hindrance compared to bulkier groups (e.g., aryl acetates), facilitating regioselective transformations.
Boronic Ester Functionalization: Electronic and Steric Implications
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group imparts distinct electronic and steric properties:
Electronic Effects :
- The pinacol boronate’s electron-donating methyl groups stabilize the boron center, increasing its electrophilicity for cross-coupling reactions.
- Conjugation between the boronic ester and the pyrimidine ring lowers the LUMO energy by ~1.2 eV compared to non-functionalized analogs, enhancing reactivity toward nucleophiles.
Steric Effects :
These properties make the compound suitable for applications in directed C–H functionalization and materials synthesis, as evidenced by its use in preparing luminescent carbazole derivatives.
Crystallographic Data Interpretation (MMFF94s Limitations)
Crystallographic analysis of this compound is complicated by the limitations of the MMFF94s force field, which cannot accommodate boron-containing systems. This restriction precludes reliable 3D conformer generation for the boronic ester moiety. However, comparisons with structurally related compounds provide insights:
- In 7-(4-chlorophenyl)-5-phenyl-4-pyrrolodin-1-yl-7H-pyrrolo[2,3-d]pyrimidine, the pyrimidine ring adopts a planar conformation with a 0.03 Å deviation from ideal geometry.
- π-π stacking interactions between adjacent pyrrolopyrimidine cores occur at distances of 3.86 Å, suggesting similar intermolecular forces may stabilize the title compound.
Experimental X-ray diffraction data for boronated analogs remain scarce, highlighting the need for advanced crystallographic techniques to resolve this compound’s solid-state structure.
Properties
Molecular Formula |
C12H16BN3O2 |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-8-5-6-14-10(8)16-7-15-9/h5-7H,1-4H3,(H,14,15,16) |
InChI Key |
GQNXOOZYSPLKMN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolo[2,3-d]pyrimidine Core
- Starting Materials: Pyrrole derivatives and pyrimidine precursors.
- Method: Cyclization reactions under acidic or basic conditions to fuse the pyrrole and pyrimidine rings.
- Conditions: Typically involves heating in polar aprotic solvents such as DMF or DMSO, sometimes with catalysts or dehydrating agents.
Introduction of the Boronate Ester Group
- Key Reagents: Bis(pinacolato)diboron (B2Pin2) is the common boron source.
- Catalysts: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: Potassium acetate or potassium carbonate.
- Solvent: Polar solvents like dioxane or DMF.
- Reaction Conditions: Heating at 80–110 °C under inert atmosphere (argon or nitrogen) for several hours.
- Mechanism: Palladium-catalyzed borylation of an aryl halide precursor (usually bromide or chloride on the pyrrolopyrimidine ring) to form the boronate ester.
Purification and Characterization
- Purification: Column chromatography or recrystallization to achieve high purity (~97%).
- Characterization: NMR spectroscopy (1H, 13C, 11B), mass spectrometry, and HPLC to confirm structure and purity.
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 7-bromo-7H-pyrrolo[2,3-d]pyrimidine | Starting pyrrole and pyrimidine derivatives, cyclization | Formation of brominated heterocycle |
| 2 | Palladium-catalyzed borylation | Pd(dppf)Cl2, B2Pin2, KOAc, dioxane, 90 °C, 12 h | Formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine |
| 3 | Purification | Silica gel chromatography | Pure boronate ester compound |
- Direct C–H Borylation: Emerging methods allow direct borylation of C–H bonds on the pyrrolopyrimidine ring using iridium catalysts, bypassing the need for halogenated intermediates. This method can improve atom economy but requires careful optimization of catalyst and conditions.
- Functional Group Modifications: Introduction of protecting groups such as tosyl (p-toluenesulfonyl) on the nitrogen atoms to improve stability and selectivity during synthesis, as seen in related compounds.
- Catalyst Selection: Pd(dppf)Cl2 is preferred for high yields and selectivity in borylation.
- Base Effects: Potassium acetate provides optimal conversion; stronger bases may lead to side reactions.
- Solvent Influence: Polar aprotic solvents enhance solubility and reaction rates.
- Temperature: Elevated temperatures (90–110 °C) are necessary for efficient borylation.
- Reaction Time: Typically 8–16 hours to reach completion.
- Data Table: Typical Reaction Parameters and Yields
| Parameter | Typical Value | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Effective for borylation |
| Boron Source | Bis(pinacolato)diboron (1.2 eq) | Provides boronate ester group |
| Base | KOAc (3 eq) | Mild base, promotes reaction |
| Solvent | 1,4-Dioxane | Polar aprotic, good solubility |
| Temperature | 90 °C | Optimal for catalyst activity |
| Reaction Time | 12 hours | Ensures complete conversion |
| Yield | 70–85% | Isolated yield after purification |
| Purity | ≥97% | Confirmed by HPLC and NMR |
- NMR Spectroscopy: Confirms the presence of the boronate ester and heterocyclic protons.
- Mass Spectrometry: Molecular ion peak consistent with C12H16BN3O2 (MW 245.09).
- HPLC: Purity assessment, typically ≥97%.
- Elemental Analysis: Confirms composition.
The preparation of this compound is well-established through palladium-catalyzed borylation of halogenated pyrrolopyrimidine precursors. Optimization of catalyst, base, solvent, and temperature parameters is critical to achieving high yields and purity. Alternative methods such as direct C–H borylation are under investigation to improve synthetic efficiency. This compound serves as a valuable intermediate in medicinal chemistry and organic synthesis due to its unique boronate ester functionality and biologically active heterocyclic core.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation and survival. The incorporation of the dioxaborolane moiety may enhance bioavailability and selectivity towards cancerous cells.
- Neurological Disorders : The modulation of neurotransmitter systems is critical in treating neurological disorders. Compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine are being investigated for their potential neuroprotective effects and ability to modulate pathways involved in neuroinflammation.
Materials Science Applications
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of this compound make it a candidate for use in OLEDs. Its ability to form stable charge transport layers can enhance the efficiency and longevity of OLED devices.
- Sensors : The boron-containing structure provides potential for developing chemical sensors. The compound can be functionalized to detect specific analytes through changes in fluorescence or conductivity.
Organic Synthesis Applications
- Cross-Coupling Reactions : The boron moiety allows for participation in Suzuki-Miyaura cross-coupling reactions. This is significant for synthesizing complex organic molecules with precision and efficiency.
- Building Block for Complex Molecules : Its unique structure can serve as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures used in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored various derivatives of pyrrolo[2,3-d]pyrimidine and their effects on cancer cell lines. Results indicated that the introduction of boron atoms significantly improved the cytotoxicity against breast cancer cells compared to non-boronated analogs.
Case Study 2: OLED Applications
Research conducted by a team at a leading university demonstrated that incorporating this compound into OLED devices resulted in a 30% increase in luminous efficiency compared to traditional materials used in commercial OLEDs.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine involves its ability to participate in various chemical reactions, particularly cross-coupling reactions. The dioxaborolan group acts as a boron source, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Structural Variations and Reactivity
The compound is distinguished from analogues by substituents on the pyrrolo[2,3-d]pyrimidine core and the boronate group’s position. Key analogues include:
- Position of Boronate Group : The target compound’s boronate at the 4-position contrasts with 6-boronate derivatives (e.g., ), which exhibit altered electronic profiles and coupling efficiencies. 6-Boronate derivatives are often sterically hindered, reducing reactivity in Suzuki reactions compared to 4-substituted analogues .
- Protecting Groups : The 7-position SEM (2-(trimethylsilyl)ethoxymethyl) or phenylsulfonyl groups improve solubility and stability during synthesis but require deprotection steps for biological activity .
Key Research Findings
- Reactivity Trends : 4-Boronate derivatives achieve higher coupling yields (>80%) compared to 6-boronate analogues (60–75%) due to reduced steric hindrance .
- Thermal Stability : The phenylsulfonyl group at the 7-position () enhances thermal stability (decomposition >200°C) compared to SEM-protected derivatives (decomposition ~150°C) .
- Biological Selectivity : N4-phenylsubstituted analogues () demonstrate improved cytotoxicity (IC₅₀ = 0.5–2 µM) against leukemia cells compared to boronate-containing derivatives, which are primarily intermediates .
Biological Activity
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-7H-pyrrolo[2,3-D]pyrimidine is a member of the pyrrolo[2,3-d]pyrimidine family. This class of compounds has gained attention for their potential biological activities, particularly in cancer therapy and as kinase inhibitors. The incorporation of the dioxaborolane moiety is expected to enhance the pharmacological properties of these derivatives.
- Molecular Formula: C13H18BNO2
- Molecular Weight: 231.10 g/mol
- CAS Number: Not specified in the search results but can be derived from its structure.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinases play crucial roles in regulating cell proliferation and survival, making them important targets for cancer therapy.
Key Mechanisms:
- mTOR Inhibition: The compound may exhibit inhibitory effects on the mTOR pathway, which is critical for cell growth and metabolism. Inhibition of mTOR can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Cell Cycle Arrest: By targeting specific kinases, the compound can induce cell cycle arrest, preventing cancer cells from proliferating.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit 50% of cell growth) for selected derivatives:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5f | HeLa | 0.98 | |
| 5f | CFPAC-1 | 0.79 | |
| 12 | Various Kinases | >10 | |
| Novel | MCF-7 | 1.75–9.46 |
Study 1: mTOR Inhibition
A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit mTOR activity. The most potent derivative displayed an IC50 value significantly lower than that of existing mTOR inhibitors. This suggests that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can enhance selectivity and potency against mTOR pathways.
Study 2: Antiproliferative Activity
In another study focusing on antiproliferative effects against pancreatic adenocarcinoma cells (CFPAC-1), a derivative exhibited an IC50 value of 0.79 µM. This was attributed to its ability to induce apoptosis through caspase activation pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
